molecular formula C10H11ClO2 B2928441 3-(3-Chloro-phenyl)-2-methyl-propionic acid CAS No. 66735-00-0

3-(3-Chloro-phenyl)-2-methyl-propionic acid

Cat. No.: B2928441
CAS No.: 66735-00-0
M. Wt: 198.65
InChI Key: KSPGRSKQMCBYNX-UHFFFAOYSA-N
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Description

3-(3-Chloro-phenyl)-2-methyl-propionic acid, also known as 3-(3-chlorophenyl)-2-methylpropanoic acid, is a chiral carboxylic acid derivative widely used as a building block in organic synthesis and medicinal chemistry. This compound serves as a crucial intermediate in the development of pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules, due to its structural similarity to propionic acid-based therapeutics (Source: https://pubchem.ncbi.nlm.nih.gov/compound/10337994). Its research value lies in studying enzyme inhibition mechanisms, such as potential cyclooxygenase (COX) pathway modulation, which is relevant for inflammation and pain research (Source: https://doi.org/10.1016/j.bmc.2018.03.025). Additionally, it is employed in exploring structure-activity relationships to optimize drug candidates for improved efficacy and selectivity. The compound is provided as a high-purity solid for research applications only and is strictly intended for laboratory use; it is not approved for diagnostic, therapeutic, or personal purposes.

Properties

IUPAC Name

3-(3-chlorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPGRSKQMCBYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-phenyl)-2-methyl-propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzaldehyde.

    Grignard Reaction: The 3-chlorobenzaldehyde is reacted with methylmagnesium bromide to form 3-(3-chlorophenyl)-2-methylpropan-1-ol.

    Oxidation: The alcohol is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 3-(3-chlorophenyl)-2-methylpropanoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce intermediates.

    Continuous Flow Reactors: To ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-phenyl)-2-methyl-propionic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: 3-(3-Chlorophenyl)-2-methylpropan-1-one.

    Reduction: 3-(3-Chlorophenyl)-2-methylpropan-1-ol.

    Substitution: 3-(3-Hydroxyphenyl)-2-methylpropionic acid.

Scientific Research Applications

3-(3-Chloro-phenyl)-2-methyl-propionic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-phenyl)-2-methyl-propionic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

3-(3-Chlorophenyl)propionic Acid
  • Structure : Lacks the 2-methyl group present in the target compound.
  • It is a precursor in synthesizing bioactive esters and amides .
  • Applications: Used in pharmaceutical intermediates, as seen in derivatives like 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which exhibit anticancer activity (IC50 = 0.12–0.81 mg mL<sup>−1</sup> against HCT-116 cells) .
2-(3-Chlorophenoxy)propionic Acid
  • Structure: Contains a phenoxy group instead of a phenyl group at position 3.
  • Properties: Higher solubility in polar solvents due to the ether linkage. CAS No. 101-10-0; molecular weight 200.62 g/mol .
  • Applications : Acts as a plant growth regulator (e.g., cloprop) and herbicide .
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic Acid
  • Structure : Features a trifluoromethyl group adjacent to the chloro substituent.
  • Properties : Enhanced lipophilicity (logP ~2.8) due to the electron-withdrawing CF3 group. Molecular weight 252.62 g/mol .
  • Applications : Likely used in agrochemicals or as a building block for fluorinated pharmaceuticals .
3-(4-Chlorophenyl)-3-phenyl-propionic Acid
  • Structure : Biphenyl substitution at position 3, synthesized via Grignard addition to Meldrum’s acid derivatives .
  • Properties : Optically pure forms are achievable through asymmetric synthesis, highlighting the role of steric and electronic effects in chiral resolution .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) pKa<sup>*</sup> Solubility Key Functional Groups
3-(3-Chlorophenyl)propionic acid ~198.6 ~4.2 (estimated) Moderate in organic solvents Chlorophenyl, carboxylic acid
2-(3-Chlorophenoxy)propionic acid 200.62 3.1 High in polar solvents Phenoxy, carboxylic acid
3-[2-Chloro-3-(CF3)phenyl]propionic acid 252.62 ~2.8 (logP) Low aqueous solubility CF3, chlorophenyl
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate 268.7 N/A Soluble in DMSO, ethanol Hydroxy, methyl ester

<sup>*</sup> pKa values estimated based on propionic acid analogs .

Biological Activity

3-(3-Chloro-phenyl)-2-methyl-propionic acid, with the molecular formula C10H11ClO2 and a molecular weight of approximately 198.65 g/mol, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including anti-inflammatory properties, enzyme interactions, and potential applications in drug development.

Chemical Structure and Properties

The compound features a propionic acid backbone with a chlorinated phenyl group at the 3-position and a methyl group at the 2-position. Its unique structure contributes to its biological activity, influencing interactions with various biological targets.

PropertyValue
Molecular FormulaC10H11ClO2
Molecular Weight198.65 g/mol
Functional GroupsPropionic acid, Chlorobenzene, Methyl

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the modulation of metabolic pathways related to lipid metabolism.
  • Enzyme Interactions : The compound has been investigated for its binding affinity with various enzymes involved in metabolic processes. It shows potential interactions that could influence enzyme activities, suggesting a role in metabolic regulation.
  • Anticancer Activity : A series of derivatives based on similar structures have shown promising antiproliferative effects against cancer cell lines. For instance, compounds derived from modifications of propionic acid structures were noted to inhibit the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 to 0.81 mg/mL .
    • Case Study : In one study, out of 24 synthesized compounds based on structural modifications, several demonstrated selective inhibition of cancerous cells while sparing normal cells (HEK-293), indicating their potential for targeted cancer therapies .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Signal Transduction : It may influence signaling pathways related to inflammation and cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds highlights its distinct properties:

Compound NameMolecular FormulaKey Features
3-(2-Chloro-phenyl)-2-methyl-propionic acidC10H11ClO2Different chlorination pattern
3-Chloro-2-methylpropanoic acidC4H7ClO2Smaller structure, lacks phenyl group
(R)-3-Amino-3-(3-Chloro-phenyl)-propionic acidC9H10ClNO2Contains an amine group

Q & A

Q. What are the recommended safety precautions when handling 3-(3-Chlorophenyl)-2-methylpropionic acid in laboratory settings?

  • Methodological Answer : Handling requires adherence to CLP regulations (EU 1272/2008). Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of vapors. In case of exposure, rinse immediately with water (15+ minutes for eyes) and remove contaminated clothing . Dispose of waste via approved chemical disposal protocols, avoiding environmental release. Safety sheets recommend PAC-1 (2.1 mg/m³) as the exposure limit for emergency planning .

Q. What synthetic routes are commonly employed for the preparation of 3-(3-Chlorophenyl)-2-methylpropionic acid?

  • Methodological Answer : A two-step approach is often used: (i) Friedel-Crafts alkylation : React 3-chlorophenyl derivatives with methylpropionyl chloride using Lewis acids (e.g., AlCl₃) to introduce the methylpropionic backbone. (ii) Hydrolysis : Convert esters (e.g., methyl 2-(3-chlorophenyl)-2-methylpropanoate) to the free acid via base-catalyzed saponification (e.g., NaOH/ethanol) . Catalytic hydrogenation (Pd/C, H₂) of unsaturated precursors is another route for stereocontrol .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3-(3-Chlorophenyl)-2-methylpropionic acid?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the chlorophenyl group (δ 7.2–7.5 ppm aromatic protons) and methylpropionic chain (δ 1.4–1.6 ppm for methyl groups).
  • Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 212.6) and fragmentation patterns .
  • IR : Strong carbonyl stretch (~1700 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-(3-Chlorophenyl)-2-methylpropionic acid derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, enzyme sources). Standardize protocols:
  • Use in vitro CYP26A1 microsomal assays (e.g., MCF-7 cells) with controls like liarozole to benchmark inhibitory activity .
  • Compare IC₅₀ values under identical conditions (pH, temperature). Structural analogs (e.g., trifluoromethyl substitutions) may exhibit divergent activities due to electronic effects .

Q. What computational methods are suitable for predicting the ADMET properties of 3-(3-Chlorophenyl)-2-methylpropionic acid?

  • Methodological Answer :
  • QSAR Models : Train models using descriptors like logP (XlogP ~2.2) and hydrogen-bond donors/acceptors (1 and 3, respectively) to predict absorption and toxicity .
  • Molecular Docking : Simulate interactions with PPARα (e.g., using AutoDock Vina) to assess binding affinity, leveraging structural data from analogs like GW 7647 .
  • ADMET Predictor Software : Input SMILES strings (e.g., CC(CC1=CC(=CC=C1)Cl)C(=O)O) to estimate metabolic stability and renal clearance .

Q. What strategies optimize enantiomeric purity during the synthesis of chiral derivatives of 3-(3-Chlorophenyl)-2-methylpropionic acid?

  • Methodological Answer :
  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation to favor (+)- or (−)-enantiomers .
  • Chiral Resolution : Separate racemic mixtures via HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic kinetic resolution (e.g., lipase-mediated ester hydrolysis) .
  • Crystallization : Recrystallize diastereomeric salts (e.g., with (+)-α-methylbenzylamine) to isolate enantiopure forms .

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